

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)anisole

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Compound of Interest

Compound Name: 3-Fluoro-5-(trifluoromethyl)anisole

Cat. No.: B1305485

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluoro-5-(trifluoromethyl)anisole**, a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic route, and its relevance in the development of novel therapeutic agents.

Chemical Identity and Properties

3-Fluoro-5-(trifluoromethyl)anisole is a substituted anisole compound containing both a fluorine atom and a trifluoromethyl group. These substitutions are known to significantly influence the physicochemical and pharmacokinetic properties of molecules in drug design.

- CAS Number: 261951-79-5[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₈H₆F₄O[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Synonyms: 1-Fluoro-3-methoxy-5-(trifluoromethyl)benzene, 3-Fluoro-5-(trifluoromethyl)phenyl methyl ether[\[2\]](#)[\[3\]](#)

The incorporation of fluorine and trifluoromethyl groups can enhance metabolic stability, modulate lipophilicity, and improve binding affinity of drug candidates.[\[6\]](#)[\[7\]](#)

Table 1: Physicochemical Properties of **3-Fluoro-5-(trifluoromethyl)anisole**

Property	Value	Source
Molecular Weight	194.13 g/mol	[2][3]
Boiling Point	146.3 ± 40.0 °C (Predicted)	[1][3]
Density	1.284 ± 0.06 g/cm³ (Predicted)	[1][3]
Flash Point	52 °C (126 °F)	[1][3]
Refractive Index	1.4300	[1]
XlogP (Predicted)	2.9	[5]
Storage	Sealed in dry, Room Temperature	[1][3]

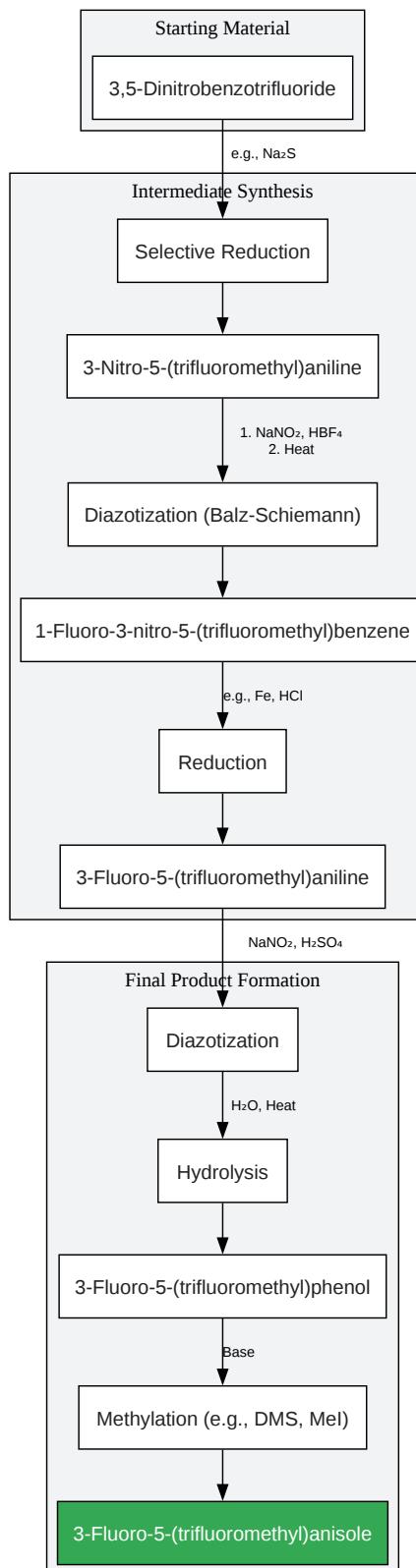
Role in Drug Discovery

Fluorinated aromatic compounds are pivotal in modern drug discovery. The strategic introduction of fluorine or trifluoromethyl groups is a common tactic to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[8][9] The trifluoromethyl group, in particular, is known for its ability to increase metabolic stability and lipophilicity, which can lead to improved oral absorption and CNS penetration for drug candidates.[6][7] Anisole derivatives, when fluorinated, can exhibit altered conformational preferences and a unique balance of properties such as lipophilicity (log D) and permeability, making them attractive motifs for medicinal chemists.[8][10]

Proposed Synthesis Pathway

While specific experimental protocols for the synthesis of **3-Fluoro-5-(trifluoromethyl)anisole** are not readily available in the provided search results, a plausible synthetic route can be devised based on established methodologies for analogous compounds. A potential precursor is 3-Fluoro-5-(trifluoromethyl)aniline, which can be synthesized via methods similar to those used for 3-bromo-5-(trifluoromethyl)aniline.[11] The synthesis could proceed through a Sandmeyer-type reaction followed by methylation.

The diagram below illustrates a logical workflow for a potential synthesis route.

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Caption: Proposed synthetic workflow for **3-Fluoro-5-(trifluoromethyl)anisole**.

Experimental Protocol: A Plausible Synthesis

The following outlines a detailed, albeit theoretical, experimental protocol for the synthesis of **3-Fluoro-5-(trifluoromethyl)anisole**, derived from the synthesis of similar compounds such as 3-Bromo-5-(trifluoromethyl)anisole.[\[12\]](#) This protocol starts from the key intermediate, 3-Fluoro-5-(trifluoromethyl)aniline.

Objective: To synthesize 3-Fluoro-5-(trifluoromethyl)phenol via diazotization of 3-Fluoro-5-(trifluoromethyl)aniline, followed by methylation to yield **3-Fluoro-5-(trifluoromethyl)anisole**.

Part 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)phenol

- **Diazotization:**
 - Dissolve 3-Fluoro-5-(trifluoromethyl)aniline (1 equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid) at 0-5 °C.
 - Slowly add a solution of sodium nitrite (NaNO_2 , ~1.05 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.
 - Stir the mixture for an additional 30 minutes at 0-5 °C.
- **Hydrolysis:**
 - Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.
 - Vigorous nitrogen evolution will be observed.
 - After the addition is complete, continue heating the mixture for a specified time to ensure complete hydrolysis.
 - Cool the reaction mixture to room temperature.
- **Work-up and Isolation:**
 - Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Filter the drying agent and remove the solvent under reduced pressure to yield crude 3-Fluoro-5-(trifluoromethyl)phenol.
- Purify the crude product, for example, by column chromatography or distillation.

Part 2: Methylation to **3-Fluoro-5-(trifluoromethyl)anisole**

- Reaction Setup:

- Dissolve the purified 3-Fluoro-5-(trifluoromethyl)phenol (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone or acetonitrile).
- Add a base (e.g., potassium carbonate, K_2CO_3 , ~1.5 equivalents) to the solution.
- Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI) (~1.2 equivalents), dropwise to the stirred suspension.

- Reaction Conditions:

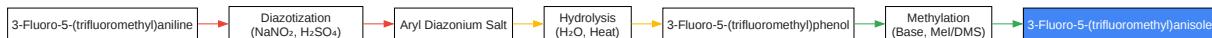
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.

- Work-up and Purification:

- Filter off the inorganic salts and wash the solid with the solvent.
- Remove the solvent from the filtrate under reduced pressure.
- Dissolve the residue in an organic solvent and wash with a dilute aqueous base (e.g., NaOH solution) to remove any unreacted phenol, followed by a water wash.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

- Purify the resulting crude **3-Fluoro-5-(trifluoromethyl)anisole** by vacuum distillation or column chromatography to obtain the final product.

The logical relationship between the key steps of this synthesis is illustrated in the diagram below.



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